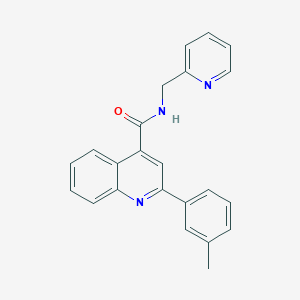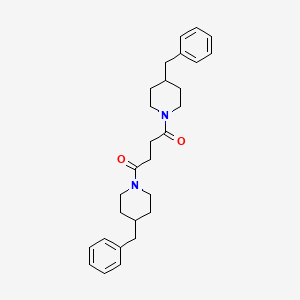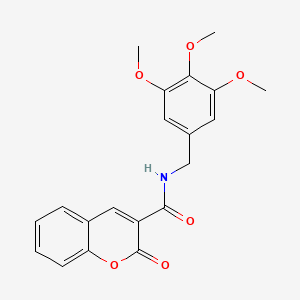![molecular formula C17H21N3O2S2 B3436559 4-[(anilinocarbonothioyl)amino]-N,N-diethylbenzenesulfonamide](/img/structure/B3436559.png)
4-[(anilinocarbonothioyl)amino]-N,N-diethylbenzenesulfonamide
説明
4-[(Anilinocarbonothioyl)amino]-N,N-diethylbenzenesulfonamide, also known as acetazolamide, is a sulfonamide derivative that has been widely used in the field of medicine. It was first synthesized in the 1950s and has since been used for various purposes, including the treatment of glaucoma, altitude sickness, and epilepsy.
作用機序
Acetazolamide works by inhibiting the activity of carbonic anhydrase, an enzyme that is involved in the production of bicarbonate ions. Carbonic anhydrase is found in various tissues, including the eye, kidney, and brain. By inhibiting this enzyme, 4-[(anilinocarbonothioyl)amino]-N,N-diethylbenzenesulfonamidee reduces the production of bicarbonate ions, which in turn affects the pH balance in the body. This leads to a reduction in intraocular pressure, as well as a reduction in the symptoms of altitude sickness.
Biochemical and Physiological Effects:
Acetazolamide has several biochemical and physiological effects on the body. It inhibits the activity of carbonic anhydrase, which affects the pH balance in the body. This can lead to metabolic acidosis, a condition characterized by an excess of acid in the blood. Acetazolamide can also cause electrolyte imbalances, particularly a decrease in potassium levels.
実験室実験の利点と制限
Acetazolamide has several advantages for lab experiments. It is a well-established drug that has been extensively studied, and its mechanism of action is well-understood. It is also relatively easy to synthesize and is commercially available. However, 4-[(anilinocarbonothioyl)amino]-N,N-diethylbenzenesulfonamidee has some limitations for lab experiments. It can be toxic at high doses, which can limit its use in certain experiments. It also has a short half-life, which can make it difficult to maintain consistent levels of the drug in the body.
将来の方向性
There are several future directions for the use of 4-[(anilinocarbonothioyl)amino]-N,N-diethylbenzenesulfonamidee. One area of research is the development of new derivatives of 4-[(anilinocarbonothioyl)amino]-N,N-diethylbenzenesulfonamidee that have improved pharmacokinetic properties. Another area of research is the use of 4-[(anilinocarbonothioyl)amino]-N,N-diethylbenzenesulfonamidee in the treatment of other diseases, such as epilepsy and cystic fibrosis. Additionally, 4-[(anilinocarbonothioyl)amino]-N,N-diethylbenzenesulfonamidee has been studied for its potential use as a diagnostic tool for certain diseases, such as chronic obstructive pulmonary disease. Further research in these areas could lead to new therapeutic options for a variety of diseases.
Conclusion:
Acetazolamide is a well-established drug that has been extensively studied for its therapeutic effects. Its mechanism of action is well-understood, and it has been used for the treatment of glaucoma, altitude sickness, and epilepsy. Despite its limitations, 4-[(anilinocarbonothioyl)amino]-N,N-diethylbenzenesulfonamidee has several advantages for lab experiments, and there are several future directions for its use in the treatment of various diseases.
科学的研究の応用
Acetazolamide has been extensively studied for its therapeutic effects in various diseases. It has been shown to be effective in the treatment of glaucoma, a condition characterized by increased intraocular pressure. Acetazolamide works by inhibiting carbonic anhydrase, an enzyme that is involved in the production of aqueous humor in the eye. By inhibiting this enzyme, 4-[(anilinocarbonothioyl)amino]-N,N-diethylbenzenesulfonamidee reduces the production of aqueous humor, which in turn reduces intraocular pressure.
Acetazolamide has also been used in the treatment of altitude sickness, a condition that occurs when individuals ascend to high altitudes and experience symptoms such as headache, nausea, and shortness of breath. Acetazolamide works by increasing the excretion of bicarbonate ions, which helps to reduce the symptoms of altitude sickness.
特性
IUPAC Name |
1-[4-(diethylsulfamoyl)phenyl]-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S2/c1-3-20(4-2)24(21,22)16-12-10-15(11-13-16)19-17(23)18-14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3,(H2,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLCWFOEDHGEDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49670668 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N'-1,4-cyclohexanediylbis[3-(4-methoxyphenyl)acrylamide]](/img/structure/B3436488.png)


![3-[(2-chlorophenoxy)methyl]-N-cycloheptylbenzamide](/img/structure/B3436501.png)

![N-(4-chlorobenzyl)-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B3436519.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3436547.png)
![5-(4-bromophenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3436549.png)

![N,N-diethyl-4-({[(4-fluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B3436564.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3436565.png)
![1,4-bis[(2,5-dimethoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B3436569.png)
![9-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-3,3,6,6-tetramethyl-10-phenyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B3436573.png)